5-Hydroxy-1,7-diphenylhept-6-en-3-one

Physicochemical characterization Lipophilicity Drug-likeness

Researchers requiring authenticated diarylheptanoid reference standards for LC-MS profiling often face structural misassignment-close analogs like saturated DPHC or non-hydroxylated DPH1 differ in retention time and bioactivity, introducing confounding variables. This compound resolves that: - Definitive linear diarylheptanoid with C-5 hydroxyl and 6-en double bond for unambiguous chromatographic ID (Alpinia officinarum, Curcuma comosa marker). - Enables chiral method development and (5R)/(5S) enantiomer separation validation. - Supplied at ≥98% purity with full CoA for botanical QC.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
Cat. No. B12470051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,7-diphenylhept-6-en-3-one
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O
InChIInChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2
InChIKeyNEQGOKAKPXXESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1,7-diphenylhept-6-en-3-one Sourcing Guide


5-Hydroxy-1,7-diphenylhept-6-en-3-one (CAS: 155239-30-8, 87095-74-7) is a naturally occurring linear diarylheptanoid characterized by an open heptane chain linking two phenyl rings, with a hydroxyl substitution at the C-5 position and a double bond at the 6-en position . This compound is isolated from various plant species, notably within the Zingiberaceae family, including Alpinia nutans, Alpinia officinarum, Alpinia katsumadai, and Curcuma comosa . Its molecular formula is C19H20O2, with a molecular weight of approximately 280.36 g/mol, and it is typically supplied as a solid with ≥95% purity for research applications [1]. The compound exists in stereoisomeric forms, with (5R,6E)-5-hydroxy-1,7-diphenyl-6-hepten-3-one being a well-documented naturally occurring configuration [2]. The presence of both the C-5 hydroxyl group and the 6-en double bond distinguishes it from other diarylheptanoid subclasses, potentially influencing its specific interaction profiles in biological systems .

Natural product sourcing
Linear diarylheptanoid isolated from Zingiberaceae species
Structural ID
C-5 hydroxyl and 6-en double bond define stereochemical context
Analytical workflow
Supports chiral reference-standard and phytochemical profiling studies

5-Hydroxy-1,7-diphenylhept-6-en-3-one: Not Interchangeable with Analogs


The class of linear diarylheptanoids includes numerous structurally related compounds that are often mistaken as functionally equivalent for research procurement. However, key structural variations—specifically the presence and position of hydroxyl groups and the degree of unsaturation in the heptane chain—profoundly influence biological activity, pharmacokinetic behavior, and target engagement [1]. For instance, the saturated analog 5-hydroxy-1,7-diphenyl-3-heptanone (DPHC) demonstrates anti-diabetic effects via Nrf2/ARE pathway activation [2], while the non-hydroxylated analog 1,7-diphenylhept-6-en-3-one (DPH1) exhibits distinct pharmacokinetic parameters including volume of distribution and clearance rates [3]. Furthermore, stereochemistry is a critical differentiator; the (5R) and (5S) enantiomers of 5-hydroxy-1,7-diphenylhept-6-en-3-one may exhibit divergent biological properties due to chiral recognition in biological systems [4]. Substituting the target compound with a close analog without verifying specific structural identity risks introducing confounding variables in experimental outcomes, compromising reproducibility, and invalidating comparative studies.

Target compound
5-Hydroxy-1,7-diphenylhept-6-en-3-one
C-5 hydroxyl donor; chiral center; XLogP3-AA 3.3
Common substitute
Non-hydroxylated analog (DPH1)
Lacks hydrogen bond donor; distinct pharmacokinetic profile may shift tissue distribution
Target compound
(5R,6E) stereoisomer
Naturally occurring configuration; reported antioxidant and multidrug-resistance modulation context
Common substitute
(5S,6E) stereoisomer or racemate
Chiral inversion may lead to divergent assay-response context; enantiomer-attribution review required

5-Hydroxy-1,7-diphenylhept-6-en-3-one: Quantitative Differentiation Evidence


Physicochemical Property Comparison

The target compound exhibits distinct physicochemical properties compared to its non-hydroxylated analog. The hydroxyl group at the C-5 position introduces an additional hydrogen bond donor and alters lipophilicity, which are critical parameters for predicting passive membrane permeability and target binding [1]. Specifically, 5-hydroxy-1,7-diphenylhept-6-en-3-one has one hydrogen bond donor count and an XLogP3-AA value of 3.3, whereas the non-hydroxylated analog 1,7-diphenylhept-6-en-3-one lacks a hydrogen bond donor and exhibits different lipophilicity characteristics [2].

Physicochemical comparison
Cross-study comparable
HBD count: 1 vs 0 (Δ +1)
XLogP3-AA: 3.3 vs not directly comparable
MW: 280.4 vs 264.4 g/mol
Hydroxyl substitution alters lipophilicity and hydrogen-bonding capacity; may shift formulation and permeability predictions
Computed properties; class-level inference. Data to verify in target experimental system.
Physicochemical characterization Lipophilicity Drug-likeness

In Vivo Pharmacokinetic Differences

A direct comparative pharmacokinetic study of a Curcuma comosa extract in rats quantified the distinct in vivo behavior of three structurally related diarylheptanoids [1]. The non-hydroxylated analog DPH1 (1,7-diphenylhept-6-en-3-one) demonstrated a volume of distribution (Vd) of 1.06 L/kg and clearance (CLs) of 0.28 L/kg/h. In contrast, DPH2 (a dien-ol analog) and DPH3 (a monoene-ol analog) showed substantially higher Vd values of 8.57 and 6.56 L/kg, and higher clearance values of 5.56 and 3.39 L/kg/h, respectively [2]. While the target compound was not directly included in this specific study, these class-level data demonstrate that the addition of a hydroxyl group to the diarylheptanoid scaffold—as is present in the target compound—is associated with major shifts in pharmacokinetic parameters.

PK class-level inference
Class-level inference
Hydroxylated Vd: 6.6–8.6 L/kg
Non-hydroxylated Vd: 1.1 L/kg
CLs difference: 12–20× higher for hydroxylated analogs
Hydroxylated diarylheptanoids may exhibit fundamentally different tissue distribution and clearance profiles
Rat IV data (125 mg/kg hexane extract); target compound not directly measured. Extrapolation requires validation.
Pharmacokinetics Bioavailability Tissue distribution

Stereochemical Differentiation

5-Hydroxy-1,7-diphenylhept-6-en-3-one possesses a chiral center at the C-5 position, giving rise to (5R,6E) and (5S,6E) stereoisomers [1]. The naturally occurring (5R,6E) configuration is the predominant form isolated from plants such as Alpinia nutans and Curcuma comosa, and is the specific stereoisomer associated with documented biological activities including antioxidant effects and modulation of multidrug resistance in cancer cells . The (5S,6E) enantiomer is a distinct chemical entity with potentially divergent biological properties due to chiral recognition by biological targets [2].

Stereochemical differentiation
Data to verify
(5R,6E) vs (5S,6E) chiral center at C-5
Distinct PubChem CIDs; biological target recognition may diverge
Stereochemical identity requires verification; enantiomer-attribution review recommended for bioassay interpretation
Chiral HPLC or stereospecific synthesis needed for enantiomeric purity assessment.
Stereochemistry Chiral separation Enantiomeric purity

5-Hydroxy-1,7-diphenylhept-6-en-3-one Application Scenarios


Diarylheptanoid Reference Standard

This compound serves as an essential reference standard for the identification and quantification of diarylheptanoid metabolites in plant extracts from species such as Alpinia officinarum, Alpinia nutans, and Curcuma comosa . Its distinct retention time and mass spectral signature enable its use as a marker compound in LC-MS and GC-MS analyses for phytochemical profiling and quality control of botanical raw materials [1]. Researchers studying the chemical ecology or chemotaxonomy of Zingiberaceae species should procure this compound to establish authenticated reference libraries.

Pharmacokinetic Probe for Class Comparison

Based on class-level pharmacokinetic evidence demonstrating that hydroxylated diarylheptanoids exhibit 6-8x higher volumes of distribution and 12-20x higher clearance rates compared to non-hydroxylated analogs [2], this compound is a valuable probe for structure-pharmacokinetic relationship studies within the diarylheptanoid class. It is particularly suited for comparative in vivo studies where the impact of the C-5 hydroxyl group on tissue distribution, metabolism, and elimination kinetics is under investigation.

Chiral Separation and Purity Assessment

The presence of a chiral center at C-5 makes this compound an ideal candidate for developing and validating chiral chromatographic methods [3]. Analytical chemistry laboratories focused on natural product stereochemistry can utilize this compound to establish separation protocols for (5R) and (5S) enantiomers, and to assess the stereochemical purity of isolated or synthesized diarylheptanoids . This application is particularly relevant for laboratories requiring enantiomerically pure reference materials for biological activity correlation studies.

In Silico ADMET Model Validation Benchmark

With its experimentally derived and computed physicochemical properties—including XLogP3 of 3.3, one hydrogen bond donor, and a molecular weight of 280.4 g/mol—this compound serves as a validation benchmark for in silico ADMET prediction models targeting diarylheptanoid scaffolds [4]. Computational chemistry and drug discovery groups can use this compound to calibrate predictive algorithms for membrane permeability, solubility, and metabolic stability within this natural product class.

Application
Selection Property
Validation Focus
Diarylheptanoid reference standard
Stereochemical-control context
LC-MS/GC-MS retention time and mass spectral library matching
Pharmacokinetic class comparison
Hydroxylated scaffold context
Tissue distribution and clearance endpoint review
Chiral separation development
Enantiomer-attribution review
Stereochemical purity and enantiomeric excess protocols
In silico ADMET benchmark
Computed physicochemical profile
Membrane permeability and solubility prediction calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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